molecular formula C9H7Cl3O2 B1526369 Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate CAS No. 1250898-69-1

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Cat. No.: B1526369
CAS No.: 1250898-69-1
M. Wt: 253.5 g/mol
InChI Key: RUMPZVZHBSXPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is an organic compound characterized by its molecular structure, which includes a chloro group and a dichlorophenyl group attached to an acetate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of methyl 2-(3,5-dichlorophenyl)acetate using chlorine gas in the presence of a suitable catalyst.

  • Esterification Reaction: Another method involves the esterification of 2-chloro-2-(3,5-dichlorophenyl)acetic acid with methanol under acidic conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: Alternatively, a continuous process can be employed where reactants are continuously fed into a reactor, and the product is continuously removed, enhancing production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Chloro-substituted esters and amides.

Scientific Research Applications

Chemistry: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt cell membranes or inhibit specific enzymes crucial for microbial survival.

Comparison with Similar Compounds

  • Methyl 2-chloro-2-(4-chlorophenyl)acetate: Similar structure but with a different position of the chloro group.

  • Methyl 2-bromo-2-(3,5-dichlorophenyl)acetate: Similar but with a bromine atom instead of chlorine.

Uniqueness: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various fields and its potential applications

Properties

IUPAC Name

methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPZVZHBSXPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.